3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Overview
Description
3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid undergoes various types of reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Deprotection Reactions: The Boc group can be removed to reveal the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group under mild conditions.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection, often used in organic solvents like ethyl acetate.
Major Products Formed
Scientific Research Applications
3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves the formation of a stable carbamate linkage with the amine group. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl (N-Boc) derivatives: Commonly used for protecting amines in organic synthesis.
Phenylmethoxycarbonyl (Cbz) derivatives: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness
3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is unique due to its stability under a wide range of conditions and its ease of removal, making it highly versatile in synthetic applications .
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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